2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide is a chemical compound with the molecular formula C8H5F2NO2S. It is a member of the benzoxazole family, which is known for its diverse applications in medicinal chemistry, agriculture, and material science. This compound is particularly interesting due to its potential use as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide typically involves the condensation of 2-aminophenol with difluoromethyl sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted benzoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is explored as a potential intermediate in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of agrochemicals with high efficacy in pest control
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)benzo[d]oxazole: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
Benzoxazole-2-thiol: Contains a thiol group instead of a sulfonamide group.
2-(Chloromethyl)benzo[d]oxazole: Features a chloromethyl group instead of a difluoromethyl group
Uniqueness
2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide is unique due to its difluoromethyl group, which imparts distinct chemical and biological properties. The presence of the sulfonamide group also enhances its solubility and reactivity, making it a valuable intermediate in various synthetic pathways .
Eigenschaften
Molekularformel |
C8H6F2N2O3S |
---|---|
Molekulargewicht |
248.21 g/mol |
IUPAC-Name |
2-(difluoromethyl)-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C8H6F2N2O3S/c9-7(10)8-12-5-2-1-4(16(11,13)14)3-6(5)15-8/h1-3,7H,(H2,11,13,14) |
InChI-Schlüssel |
COGULEGZLCPNEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)N)OC(=N2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.